N-(2,2,2-Trifluoroethylidene)benzylamine
Overview
Description
N-(2,2,2-Trifluoroethylidene)benzylamine is a chemical compound with the molecular formula C9H8F3N and a molecular weight of 187.16 g/mol . It is a derivative of benzylamine, where the benzyl group is bonded to a trifluoroethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,2,2-Trifluoroethylidene)benzylamine can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with trifluoroacetaldehyde. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethylidene)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride yields benzylamine .
Scientific Research Applications
N-(2,2,2-Trifluoroethylidene)benzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethylidene)benzylamine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoroethylidene group can influence the compound’s reactivity and binding affinity, affecting its biological activity. Specific pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trifluoroethylidene)aniline
- N-(2,2,2-Trifluoroethylidene)phenethylamine
- N-(2,2,2-Trifluoroethylidene)cyclohexylamine
Uniqueness
N-(2,2,2-Trifluoroethylidene)benzylamine is unique due to its specific structure, which combines the properties of benzylamine and trifluoroethylidene. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoroethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVQGHKZKUEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435978 | |
Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-85-9 | |
Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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